molecular formula C14H16BrNO B6639326 (3-Bromophenyl)-(2-cyclopropylpyrrolidin-1-yl)methanone

(3-Bromophenyl)-(2-cyclopropylpyrrolidin-1-yl)methanone

Cat. No. B6639326
M. Wt: 294.19 g/mol
InChI Key: CRAKPROWUFJDCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Bromophenyl)-(2-cyclopropylpyrrolidin-1-yl)methanone, also known as Brorphine, is a novel psychoactive substance that has gained significant attention in recent years. This compound belongs to the class of arylcyclohexylamines, which are known for their dissociative effects on the central nervous system. Brorphine is a potent agonist of the κ-opioid receptor, which is primarily responsible for its analgesic and sedative properties. In

Mechanism of Action

(3-Bromophenyl)-(2-cyclopropylpyrrolidin-1-yl)methanone exerts its pharmacological effects by binding to the κ-opioid receptor, which is primarily found in the central nervous system. The κ-opioid receptor is involved in the regulation of pain perception, mood, and stress response. Binding of (3-Bromophenyl)-(2-cyclopropylpyrrolidin-1-yl)methanone to this receptor results in the inhibition of neurotransmitter release, which leads to analgesia and sedation. (3-Bromophenyl)-(2-cyclopropylpyrrolidin-1-yl)methanone also exhibits affinity for other receptors such as the μ-opioid receptor and the sigma receptor, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
(3-Bromophenyl)-(2-cyclopropylpyrrolidin-1-yl)methanone has been shown to produce dose-dependent analgesia and sedation in animal models. The compound has also been shown to produce antinociceptive effects in various pain models. (3-Bromophenyl)-(2-cyclopropylpyrrolidin-1-yl)methanone has been found to have a longer duration of action compared to other opioids, which may be attributed to its slow dissociation from the κ-opioid receptor. The compound has also been shown to produce respiratory depression, which is a common side effect of opioids.

Advantages and Limitations for Lab Experiments

(3-Bromophenyl)-(2-cyclopropylpyrrolidin-1-yl)methanone has several advantages for lab experiments. The compound is highly potent and selective for the κ-opioid receptor, which makes it a useful tool for studying the pharmacology of this receptor. (3-Bromophenyl)-(2-cyclopropylpyrrolidin-1-yl)methanone also has a longer duration of action compared to other opioids, which allows for longer experiments. However, the compound has several limitations. (3-Bromophenyl)-(2-cyclopropylpyrrolidin-1-yl)methanone is a controlled substance, which makes it difficult to obtain and use in experiments. The compound also produces respiratory depression, which requires careful monitoring in animal experiments.

Future Directions

There are several future directions for research on (3-Bromophenyl)-(2-cyclopropylpyrrolidin-1-yl)methanone. The compound has shown promising results in preclinical studies for its potential use in pain management and anesthesia. Further studies are needed to determine the safety and efficacy of (3-Bromophenyl)-(2-cyclopropylpyrrolidin-1-yl)methanone in humans. The compound also has potential for use in treating psychiatric disorders, and more research is needed in this area. Additionally, further studies are needed to understand the mechanism of action of (3-Bromophenyl)-(2-cyclopropylpyrrolidin-1-yl)methanone and its interactions with other receptors.

Synthesis Methods

The synthesis of (3-Bromophenyl)-(2-cyclopropylpyrrolidin-1-yl)methanone is a complex process that involves several steps. The first step involves the synthesis of 2-cyclopropylpyrrolidine, which is achieved by reacting 2-cyclopropylpyrrole with sodium hydride and methyl iodide. The resulting product is then reacted with 3-bromobenzoyl chloride to yield (3-Bromophenyl)-(2-cyclopropylpyrrolidin-1-yl)methanone. The purity of the final product is determined using various analytical techniques such as HPLC, NMR, and MS.

Scientific Research Applications

(3-Bromophenyl)-(2-cyclopropylpyrrolidin-1-yl)methanone has been extensively studied for its potential therapeutic applications in pain management and anesthesia. The compound has shown promising results in preclinical studies as an effective analgesic and sedative agent. (3-Bromophenyl)-(2-cyclopropylpyrrolidin-1-yl)methanone has also been investigated for its potential use in treating depression, anxiety, and other psychiatric disorders. Additionally, the compound has been studied for its potential use in veterinary medicine as an anesthetic agent.

properties

IUPAC Name

(3-bromophenyl)-(2-cyclopropylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO/c15-12-4-1-3-11(9-12)14(17)16-8-2-5-13(16)10-6-7-10/h1,3-4,9-10,13H,2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAKPROWUFJDCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC(=CC=C2)Br)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromophenyl)-(2-cyclopropylpyrrolidin-1-yl)methanone

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